
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene rings connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with ethane-1,2-diyl dichloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-110°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of methoxy and tert-butyl groups can influence its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-hydroxybenzene): Similar structure but with hydroxy groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-chlorobenzene): Contains chlorobenzene rings instead of methoxybenzene rings.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to similar compounds with different substituents .
Propiedades
Número CAS |
65276-11-1 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[2-(5-tert-butyl-2-methoxyphenyl)ethyl]-1-methoxybenzene |
InChI |
InChI=1S/C24H34O2/c1-23(2,3)19-11-13-21(25-7)17(15-19)9-10-18-16-20(24(4,5)6)12-14-22(18)26-8/h11-16H,9-10H2,1-8H3 |
Clave InChI |
JZIQQEUMFFEVTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


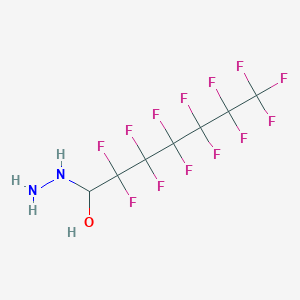
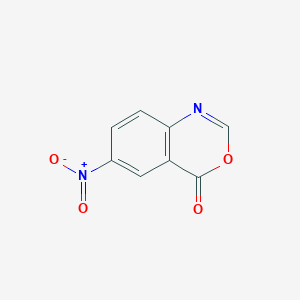
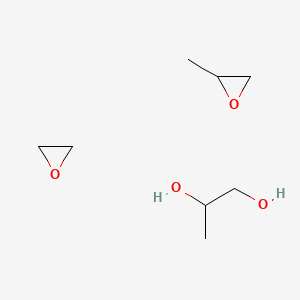
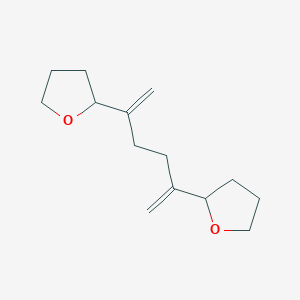
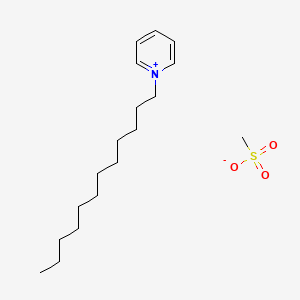
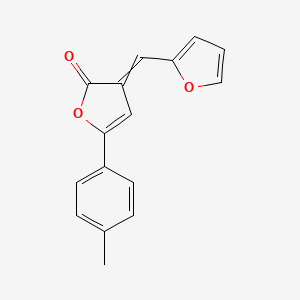
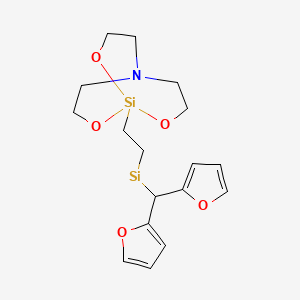

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
